molecular formula C10H9NO B11921229 2-Methylquinolin-3(2H)-one

2-Methylquinolin-3(2H)-one

Cat. No.: B11921229
M. Wt: 159.18 g/mol
InChI Key: LRUINIXCQQPWJZ-UHFFFAOYSA-N
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Description

2-Methylquinolin-3(2H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The structure of this compound consists of a quinoline ring system with a methyl group at the 2-position and a keto group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinolin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with acetoacetanilides, followed by oxidation . Another method includes the reaction of 8-hydroxyquinoline with α-cyanocinnamonitriles in the presence of piperidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methylquinolin-3-ol.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-Methylquinolin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but they often include interactions with nucleic acids, proteins, and other biomolecules.

Comparison with Similar Compounds

  • 2-Methylquinoline-4-carboxylic acid
  • 8-Hydroxy-2-methylquinoline
  • 2-Methylquinoline-3-carboxanilides

Comparison: 2-Methylquinolin-3(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-Methylquinolin-3(2H)-one, a member of the quinoline family, has garnered attention due to its diverse biological activities. This compound, with the chemical formula C₉H₇N₁O, features a methyl group at the second position and a ketone functional group at the third position of the quinoline ring. Its unique structural characteristics contribute to its interaction with various biological targets and influence numerous biochemical pathways.

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing aniline derivatives and appropriate carbonyl compounds.
  • Cyclization Techniques : Employing microwave-assisted synthesis for improved yields.

These synthetic routes are pivotal for producing derivatives that may exhibit enhanced biological activity or different physical properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have demonstrated its potential as an anticancer agent by targeting specific pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : It has been reported to modulate inflammatory responses, providing therapeutic potential in treating inflammatory diseases.

Case Studies

  • Anticancer Research :
    A study focused on quinolone chalcone derivatives found that modifications to the quinoline structure could enhance anticancer properties. Specifically, derivatives similar to this compound were tested against several cancer cell lines, including HeLa and MDA-MB231. The results indicated that certain modifications led to significant anti-proliferative effects, suggesting a promising avenue for further research into its anticancer potential .
  • Antimicrobial Activity :
    Another investigation assessed the antibacterial efficacy of this compound against various pathogens. The compound demonstrated notable inhibition of growth in strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Binding Affinity Studies : Interaction studies have shown that it binds effectively to various biological targets, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-ChloroquinolineChlorine substitution on quinolineEnhanced reactivity due to electronegative chlorine atom
4-MethylquinolineMethyl group at position fourDifferent biological activity profile
8-HydroxyquinolineHydroxyl group at position eightKnown for chelating metal ions

The specific methyl and ketone substitutions in this compound influence its reactivity and biological interactions differently compared to these similar compounds .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-methyl-2H-quinolin-3-one

InChI

InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-7H,1H3

InChI Key

LRUINIXCQQPWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C=C2C=CC=CC2=N1

Origin of Product

United States

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